molecular formula C23H48O B14680580 10-Tricosanol CAS No. 39754-84-2

10-Tricosanol

Cat. No.: B14680580
CAS No.: 39754-84-2
M. Wt: 340.6 g/mol
InChI Key: KVMJHXNXPYWTAM-UHFFFAOYSA-N
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Description

10-Tricosanol is a secondary fatty alcohol with the molecular formula C23H48O. It is characterized by a long carbon chain with a hydroxyl group attached to the tenth carbon atom. This compound is a member of the aliphatic alcohol family and is known for its presence in various natural sources, including plant waxes and animal tissues .

Preparation Methods

Synthetic Routes and Reaction Conditions: 10-Tricosanol can be synthesized through several methods. One common approach involves the reduction of tricosanoic acid using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4). The reaction typically occurs in an inert atmosphere, such as nitrogen or argon, to prevent oxidation .

Industrial Production Methods: Industrial production of this compound often involves the extraction from natural sources, such as plant waxes. Techniques like Soxhlet extraction and supercritical fluid extraction are employed to isolate the compound from these sources. These methods are preferred due to their efficiency and ability to produce high-purity this compound .

Chemical Reactions Analysis

Types of Reactions: 10-Tricosanol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

10-Tricosanol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 10-Tricosanol involves its interaction with lipid membranes. It integrates into the lipid bilayer, affecting membrane fluidity and permeability. This interaction can influence various cellular processes, including signal transduction and membrane transport. The compound’s effects on lipid metabolism are also being studied, with a focus on its potential to modulate cholesterol levels .

Comparison with Similar Compounds

Uniqueness: 10-Tricosanol is unique due to its specific position of the hydroxyl group, which imparts distinct chemical and physical properties. This positional isomerism affects its reactivity and interaction with biological membranes, making it a valuable compound for various applications .

Properties

IUPAC Name

tricosan-10-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H48O/c1-3-5-7-9-11-12-13-14-16-18-20-22-23(24)21-19-17-15-10-8-6-4-2/h23-24H,3-22H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVMJHXNXPYWTAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCC(CCCCCCCCC)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H48O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30541315
Record name Tricosan-10-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30541315
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

340.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

39754-84-2
Record name Tricosan-10-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30541315
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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